4-({(E,2E)-2-[(4-hydroxyphenyl)imino]ethylidene}amino)phenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({(E,2E)-2-[(4-hydroxyphenyl)imino]ethylidene}amino)phenol typically involves the reaction of 4-hydroxybenzaldehyde with 4-aminophenol under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux conditions for several hours to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-({(E,2E)-2-[(4-hydroxyphenyl)imino]ethylidene}amino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aminophenol derivatives.
Substitution: Alkylated or acylated phenol derivatives.
Scientific Research Applications
4-({(E,2E)-2-[(4-hydroxyphenyl)imino]ethylidene}amino)phenol has several scientific research applications:
Biology: The compound has been studied for its antimicrobial and antidiabetic activities.
Industry: The compound is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-({(E,2E)-2-[(4-hydroxyphenyl)imino]ethylidene}amino)phenol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 4-((4-(Dimethylamino)benzylidene)amino)phenol
- 4-((3-Nitrobenzylidene)amino)phenol
- 4-((Thiophen-2-ylmethylene)amino)phenol
Uniqueness
4-({(E,2E)-2-[(4-hydroxyphenyl)imino]ethylidene}amino)phenol is unique due to its combination of hydroxyl and imine functional groups, which contribute to its diverse chemical reactivity and biological activities. Its broad-spectrum antimicrobial and antidiabetic properties make it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C14H12N2O2 |
---|---|
Molecular Weight |
240.26g/mol |
IUPAC Name |
4-[2-(4-hydroxyphenyl)iminoethylideneamino]phenol |
InChI |
InChI=1S/C14H12N2O2/c17-13-5-1-11(2-6-13)15-9-10-16-12-3-7-14(18)8-4-12/h1-10,17-18H |
InChI Key |
ARIIAXPLJDKFOI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=CC=NC2=CC=C(C=C2)O)O |
Canonical SMILES |
C1=CC(=CC=C1N=CC=NC2=CC=C(C=C2)O)O |
Origin of Product |
United States |
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